![molecular formula C15H13ClN2OS2 B2500348 [2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone CAS No. 851802-01-2](/img/structure/B2500348.png)
[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
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Overview
Description
The compound of interest, "[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone," is a complex molecule that appears to be related to various synthesized compounds with a chlorophenyl component and a thiophene moiety. These types of compounds have been the subject of research due to their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting with basic building blocks like chloroacetyl diphenyl sulfide, thiourea, and various aldehydes. For instance, the Gewald reaction has been used to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which involves the condensation of furfuryl amine and ethyl cyanoacetate followed by a reaction with p-chloro acetophenone, sulfur, and diethyl amine . Similarly, the synthesis of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one involves the formation of a complex imidazole ring system, which is then further stabilized by hydrogen bonding and π-π interactions .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple aromatic rings, such as the chlorophenyl and thiophene rings, which can interact through various non-covalent interactions. The imidazole ring in related compounds is almost perpendicular to the phenyl ring, indicating a significant dihedral angle that could influence the molecule's reactivity and interaction with biological targets . The presence of sulfur atoms in the form of sulfanyl groups also plays a crucial role in the molecular conformation and potential chemical reactivity.
Chemical Reactions Analysis
The chemical reactivity of these compounds is diverse, with the ability to undergo various reactions with nucleophiles and other reagents. For example, the reaction of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone with different hydrazine derivatives and nucleophiles leads to the formation of a range of products with potential antiviral activities . Schiff bases can be formed by treating amino-thiophene derivatives with different substituted aryl aldehydes, which can then be further reacted to produce a variety of heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The restricted rotation around certain bonds, as evidenced by NMR, X-ray, and DFT studies, suggests that these molecules can exist in low-energy rotational conformers, which could have implications for their biological activity and interactions with other molecules . The crystal structure analysis reveals that non-covalent interactions, such as hydrogen bonds and π-π stacking, are important for the stability of these compounds .
Scientific Research Applications
Transparent Polyimides Development
Transparent polyimides with high refractive indices and small birefringences, synthesized through conventional two-step thermal polycondensation, leverage derivatives like 2,2′-Bis(thiophenyl)benzidine and 2,2′-bis(4-chlorothiophenyl)benzidine. These polyimides exhibit good thermomechanical stabilities and are suitable for applications requiring high-performance materials with optical clarity and stability under thermal stress (Tapaswi et al., 2015).
Antimicrobial Compound Synthesis
The synthesis of compounds like "3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone" and its reactions with various nucleophiles have demonstrated potential antiviral applications. These compounds are part of a broader investigation into novel chemical entities with potential therapeutic applications, particularly in combating viral infections (Sayed & Ali, 2007).
Advanced Photochromic Systems
The synthesis of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives introduces materials with thermally irreversible and fatigue-resistant photochromic properties. These compounds can undergo reversible photocyclization, producing colored closed-ring forms stable at elevated temperatures, indicating potential for applications in smart materials and optical devices (Uchida, Nakayama & Irie, 1990).
Agricultural Applications
In agriculture, the development of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides such as Carbendazim and Tebuconazole highlights the application of advanced carrier systems. These nanoparticles improve the efficacy and reduce the environmental impact of fungicides, offering new strategies for plant disease management (Campos et al., 2015).
Organometallic Chemistry
The study of N-heterocyclic carbene (NHC) functionalized phosphines and thioethers with ruthenium carbonyl provides insights into organometallic chemistry, particularly in the context of catalysis and material synthesis. These reactions demonstrate the versatility of NHC ligands in promoting novel transformations and enhancing the reactivity of metal complexes (Cabeza et al., 2012).
Mechanism of Action
Target of Action
Many compounds with an imidazole ring are known to interact with various receptors in the body, such as GABA receptors . The thiophene ring is a common feature in many pharmaceuticals and is known for its ability to bind to various biological targets .
Mode of Action
The interaction of these compounds with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific mode of action would depend on the exact nature of the target .
Biochemical Pathways
Compounds with these structural features can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to possess antiviral, anti-inflammatory, and anticancer activities, among others .
properties
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPBJDWZOQHIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816314 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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